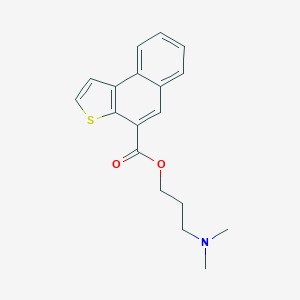
Dap-natc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound with the molecular formula C18H19NO2S. This compound is known for its unique structure, which includes a naphtho[2,1-b]thiophene core fused with a carboxylate group and a dimethylamino propyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate typically involves the following steps:
Formation of the Naphtho[2,1-b]thiophene Core: This step involves the cyclization of appropriate precursors to form the naphtho[2,1-b]thiophene structure.
Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acids.
Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the naphtho[2,1-b]thiophene core with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure and electron-donating properties.
Medicinal Chemistry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves its interaction with molecular targets through its conjugated π-system and electron-donating dimethylamino group. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and as a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]thiophene diimide (NTI): Similar in structure but with different functional groups, used in organic semiconductors.
Naphtho[2,1-b]thiophene-4-carboxamide: Similar core structure but with an amide group instead of a carboxylate, used in DNA-binding studies.
Uniqueness
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is unique due to its specific combination of a naphtho[2,1-b]thiophene core, a carboxylate group, and a dimethylamino propyl side chain. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
113296-07-4 |
|---|---|
Formule moléculaire |
C18H19NO2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3 |
Clé InChI |
AISZEDRVQXYBTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Key on ui other cas no. |
113296-07-4 |
Synonymes |
1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate DAP-NATC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















